N-(morpholin-4-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-morpholin-4-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(8-2-1-5-14-8)10-11-3-6-13-7-4-11/h1-2,5H,3-4,6-7H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUROWZCQQHVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264756 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and biological activities of N-(morpholin-4-yl)furan-2-carboxamide and related compounds:
Pharmacological and Mechanistic Insights
- Anticancer Activity :
- Thiadiazole derivatives () exhibit potent VEGFR-2 inhibition (IC₅₀ < 10 nM), surpassing the activity of morpholine-containing analogs in the same study .
- The morpholine group in may enhance solubility, improving bioavailability compared to lipophilic analogs like N-(4-bromophenyl)furan-2-carboxamide .
- Antiviral Activity: N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide () targets the conserved 2C protein in enteroviruses, suggesting a broader antiviral spectrum than non-fluorinated analogs .
Physicochemical Properties
- Molecular Weight and Polarity: Compounds with morpholine (e.g., ) have higher polarity (logP ~1.5–2.5) compared to bromophenyl or thiadiazole derivatives (logP ~2.8–3.5), influencing membrane permeability .
Preparation Methods
Reaction Mechanism and General Procedure
The most direct route to N-(morpholin-4-yl)furan-2-carboxamide involves the acylation of morpholine using furan-2-carbonyl chloride. This method parallels the synthesis of N-(4-bromophenyl)furan-2-carboxamide described by, where furan-2-carbonyl chloride reacts with an aromatic amine in the presence of a base. For the morpholine derivative, the reaction proceeds via nucleophilic acyl substitution:
The base (triethylamine) neutralizes HCl, driving the reaction to completion.
Optimized Reaction Conditions
-
Solvent : Dry dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : Room temperature (20–25°C) or chilled (0°C) to control exothermicity.
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Molar Ratios : 1:1 molar ratio of furan-2-carbonyl chloride to morpholine, with 1–1.2 equivalents of EtN.
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Reaction Time : 12–18 hours, monitored by thin-layer chromatography (TLC).
Workup and Purification
Post-reaction, the mixture is washed with 1N HCl to remove unreacted morpholine, followed by sodium bicarbonate and brine to eliminate acidic byproducts. The organic layer is dried over anhydrous NaSO and concentrated. Purification via flash column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.
Table 1: Representative Yields for Carboxamide Syntheses via Acylation
*Predicted based on analogous reactions.
Alternative Methods Using Carbodiimide Coupling Agents
Activation of Furan-2-Carboxylic Acid
For laboratories lacking access to furan-2-carbonyl chloride, the carboxylic acid can be activated in situ using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method avoids handling corrosive acyl chlorides and is scalable.
Solid-Phase Synthesis and Industrial Scalability
Insights from Patent Literature
Patent US8883783B2 describes solid-phase synthesis techniques for morpholine-containing ureas, which can be adapted for carboxamides. Key considerations include:
Case Study: Scalable Production
A pilot-scale synthesis of N-(4-bromophenyl)furan-2-carboxamide achieved 83% yield using continuous flow chemistry. Adapting this for morpholine would involve:
-
Continuous Flow Reactors : Minimize side reactions via precise residence time control.
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In-Line Purification : Integrated chromatography systems to automate product isolation.
Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. What synthetic methodologies are recommended for preparing N-(morpholin-4-yl)furan-2-carboxamide?
A common approach involves coupling morpholine derivatives with furan-2-carboxylic acid chloride under basic conditions. For example, similar compounds like N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide are synthesized by reacting 4-morpholin-4-ylaniline with activated furan carboxylates in solvents like dichloromethane or tetrahydrofuran, using triethylamine to neutralize byproducts. Optimization of reaction time, temperature (~reflux), and stoichiometry is critical for yield and purity .
Q. How can the structural integrity and purity of this compound be confirmed experimentally?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm functional groups and connectivity (e.g., morpholine ring protons at δ 3.6–3.8 ppm).
- Infrared Spectroscopy (IR) : To identify carboxamide C=O stretches (~1650 cm⁻¹) and morpholine ring vibrations.
- Mass Spectrometry (MS) : For molecular ion validation.
- X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally related chromene-carboxamide derivatives .
Q. What biological activities have been reported for structurally analogous morpholine-furan carboxamides?
Compounds with morpholine and furan moieties exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide shows biofilm inhibition and cytotoxicity against cancer cell lines, attributed to nitro group redox activity and morpholine-mediated solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data for this compound?
Discrepancies may arise from solvent effects, protein flexibility, or incomplete binding site modeling. Cross-validation strategies include:
- Multi-parametric assays : Combine surface plasmon resonance (SPR) with enzymatic inhibition studies.
- Solvent correction factors : Adjust docking scores for solvent interactions (e.g., DMSO or aqueous buffers).
- Molecular Dynamics (MD) Simulations : To account for target flexibility, as seen in studies of oxazole-carboxamide analogs .
Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the morpholine nitrogen.
- Temperature control : Reflux conditions (70–80°C) improve reaction rates without decomposition.
- Catalyst use : Palladium or copper catalysts may accelerate coupling, as shown in chromene-carboxamide syntheses .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
SAR studies on morpholine-furan hybrids suggest:
- Nitro group substitution : Enhances redox-mediated cytotoxicity (e.g., in nitrofuran derivatives) .
- Morpholine ring modifications : Alkylation or acylation alters solubility and target affinity.
- Furan ring functionalization : Halogenation (e.g., fluoro-substitution) improves metabolic stability, as seen in difluorophenyl analogs .
Data Analysis and Interpretation
Q. What analytical methods are recommended for resolving spectral data ambiguities in carboxamide derivatives?
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in morpholine and furan regions.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy.
- X-ray Photoelectron Spectroscopy (XPS) : Validates electronic environments of nitrogen and oxygen atoms .
Q. How do solvent and pH conditions affect the compound’s stability in pharmacological assays?
- Aqueous buffers (pH 7.4) : Hydrolysis of the carboxamide bond is minimized compared to acidic/basic conditions.
- DMSO stock solutions : Ensure concentrations <1% to avoid cellular toxicity.
- Temperature-controlled storage : -20°C under nitrogen prevents oxidation, as observed in nitrofuran stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
